[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine
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Overview
Description
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C16H20N4 and a molecular weight of 268.36 g/mol . This compound is characterized by the presence of a phenylpiperazine moiety attached to a pyridine ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is the C1s protein, a part of the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane .
Mode of Action
This compound interacts with the C1s protein in a competitive manner . It binds to the substrate recognition site of C1s, thereby inhibiting its activity .
Biochemical Pathways
By inhibiting the C1s protein, this compound affects the classical pathway (CP) of the complement system . This results in the suppression of the activation of downstream components of the CP, such as C4 and C2 .
Pharmacokinetics
Its molecular weight (25433 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of the C1s protein by this compound leads to a decrease in the activation of the classical pathway of the complement system . This can result in a reduction of inflammation and immune response .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine are largely determined by its interactions with other biomolecules. For instance, it has been described as a selective competitive inhibitor of C1, a component of the classical pathway (CP) of the complement system . It interacts with the substrate recognition site of the C1s enzyme, a part of the C1 complex .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on the C1s enzyme. This inhibition can affect various cellular processes, including immune complex-induced CP activation, CP-driven lysis of antibody-sensitized sheep erythrocytes, and CP activation in pathway-specific ELISAs .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the C1s enzyme. It has been shown to bind directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM, and it competitively inhibits the enzyme’s activity with an inhibition constant (Ki) of approximately 5.8 μM .
Preparation Methods
The synthesis of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine involves several steps, typically starting with the preparation of the phenylpiperazine and pyridine intermediates. The phenylpiperazine can be synthesized through the reaction of piperazine with phenyl halides under appropriate conditions. The pyridine intermediate is then prepared through various synthetic routes, such as the Hantzsch pyridine synthesis.
Chemical Reactions Analysis
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenylpiperazine or pyridine rings are replaced with other groups. .
Scientific Research Applications
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Comparison with Similar Compounds
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:
[4-(4-Phenylpiperazin-1-yl)butan-1-amine]: This compound has a similar phenylpiperazine structure but differs in the length of the carbon chain connecting the piperazine and amine groups.
[1-(4-Phenylpiperazin-1-yl)ethan-1-amine]: This compound also contains a phenylpiperazine moiety but has a different substitution pattern on the piperazine ring.
[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine: This compound is similar but has a methyl group instead of a phenyl group on the piperazine ring
Properties
IUPAC Name |
[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQCDYQQHCGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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